molecular formula C12H22N2O B12106682 1-amino-N-cyclopentylcyclohexanecarboxamide

1-amino-N-cyclopentylcyclohexanecarboxamide

Cat. No.: B12106682
M. Wt: 210.32 g/mol
InChI Key: QJZHGLNLNYFDLU-UHFFFAOYSA-N
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Description

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes both cyclopentyl and cyclohexane rings, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . The amidation process often requires the activation of the carboxylic acid, which can be achieved through the use of coupling reagents or catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reducing agents can convert the compound into its reduced forms, often altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride stands out due to its unique combination of cyclopentyl and cyclohexane rings, which confer distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-amino-N-cyclopentylcyclohexane-1-carboxamide

InChI

InChI=1S/C12H22N2O/c13-12(8-4-1-5-9-12)11(15)14-10-6-2-3-7-10/h10H,1-9,13H2,(H,14,15)

InChI Key

QJZHGLNLNYFDLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCCC2)N

Origin of Product

United States

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